

Lipophilicity and Blood-Brain Barrier Permeability of N-Methyl Amisulpride: A Technical Guide

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Compound of Interest		
Compound Name:	N-Methyl Amisulpride	
Cat. No.:	B609603	Get Quote

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Introduction

N-Methyl Amisulpride, also known as LB-102, is a novel benzamide antipsychotic developed as an N-methylated analog of amisulpride. A primary objective in the design of **N-Methyl Amisulpride** was to enhance its lipophilicity and, consequently, its ability to permeate the blood-brain barrier (BBB). Amisulpride itself exhibits low passive diffusion across the BBB, necessitating higher doses for central nervous system activity[1]. This technical guide provides a comprehensive overview of the lipophilicity and BBB permeability of **N-Methyl Amisulpride**, presenting key data, experimental methodologies, and the underlying transport mechanisms.

Core Concepts: Lipophilicity and Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy for treating central nervous system disorders. Two key physicochemical properties govern this process:

• Lipophilicity: The affinity of a molecule for a lipid-rich environment. It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD) between an organic



and an aqueous phase. Higher LogP/LogD values generally correlate with increased passive diffusion across the lipid bilayers of the BBB.

 Blood-Brain Barrier Permeability: The rate at which a substance crosses the BBB. This can be measured using various in vitro and in vivo models, with the effective permeability coefficient (Pe) being a common quantitative measure.

In addition to passive diffusion, carrier-mediated transport systems, such as organic cation transporters (OCTs), can play a significant role in the transit of molecules across the BBB[2].

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters for **N-Methyl Amisulpride** and its parent compound, amisulpride.

Table 1: Lipophilicity Data

Compound	LogP (experimental)	рКа
N-Methyl Amisulpride (LB-102)	1.72[3]	9.36[3]
Amisulpride	1.52[3]	9.32[3]

Table 2: Blood-Brain Barrier Permeability Data



Compound	In Vitro Permeability (Pe) (cm/s)	Brain-to-Plasma Ratio	Primary BBB Transport Mechanism
N-Methyl Amisulpride (LB-102)	Data not available	Expected to be higher than amisulpride	Enhanced passive diffusion; likely substrate for Organic Cation Transporters
Amisulpride	$0.36 \pm 0.1 \times 10^{-6}$ [2]	< 0.1[2]	Limited passive diffusion; Substrate for Organic Cation Transporters (OCT1, OCT2, OCT3, OCTN1, OCTN2)[2]

Note: While a specific experimental Pe value for **N-Methyl Amisulpride** is not publicly available, preclinical studies demonstrating double the dopamine receptor occupancy in the brain compared to amisulpride at a given dose strongly suggest enhanced BBB penetration[4].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of lipophilicity and BBB permeability. Below are representative protocols for the key experiments cited.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.

Protocol:

 Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with noctanol. Similarly, saturate n-octanol with the phosphate buffer.



- Compound Addition: A known amount of the test compound (N-Methyl Amisulpride or amisulpride) is dissolved in the pre-saturated aqueous or organic phase.
- Equilibration: The mixture is placed in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells (Transwell Model)

This assay utilizes a cell-based model to mimic the BBB and assess the permeability of compounds. The hCMEC/D3 cell line is a well-established model of human brain capillary endothelial cells.

Protocol:

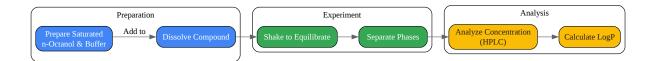
- Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured to confluence on microporous membranes of Transwell® inserts.
- Barrier Integrity Assessment: The integrity of the endothelial cell monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER) and the permeability of a known low-permeability marker (e.g., Lucifer Yellow or a fluorescently labeled dextran).
- Compound Application: The test compound (N-Methyl Amisulpride or amisulpride) is added to the apical (blood side) chamber of the Transwell® system.



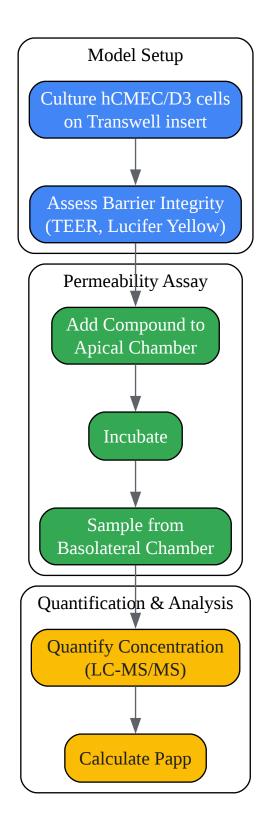
- Sampling: At various time points, samples are taken from the basolateral (brain side) chamber.
- Concentration Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
- Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
 - o dQ/dt is the rate of compound appearance in the basolateral chamber.
 - A is the surface area of the membrane.
 - C0 is the initial concentration in the apical chamber.

Visualizations Experimental Workflow for LogP Determination

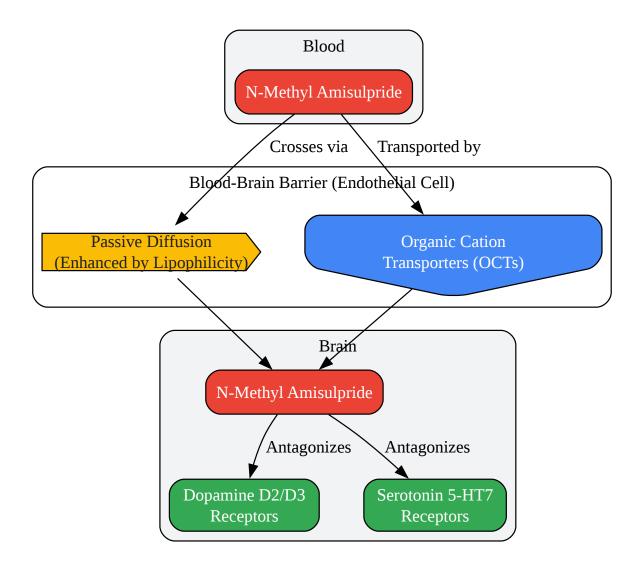












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